molecular formula C22H25ClFN3O4S B2499944 N'-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898406-81-0

N'-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2499944
CAS No.: 898406-81-0
M. Wt: 481.97
InChI Key: FZAMVWAXSGWBIJ-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a fluoromethylbenzenesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenylamine with 2-bromoethylamine under basic conditions to form an intermediate. This intermediate is then reacted with 1-(4-fluoro-3-methylbenzenesulfonyl)piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoromethylbenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group may inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-{2-[1-(4-fluorophenyl)piperidin-2-yl]ethyl}ethanediamide
  • N-(3-chlorophenyl)-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
  • N-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylphenyl)piperidin-2-yl]ethyl}ethanediamide

Uniqueness

N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O4S/c1-15-13-19(8-9-20(15)24)32(30,31)27-12-3-2-7-18(27)10-11-25-21(28)22(29)26-17-6-4-5-16(23)14-17/h4-6,8-9,13-14,18H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAMVWAXSGWBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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